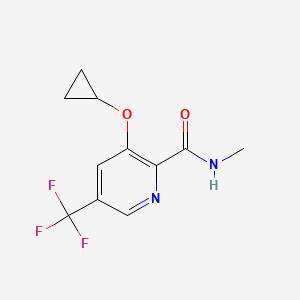
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C11H11F3N2O2 and a molecular weight of 260.21 g/mol It is characterized by the presence of a cyclopropoxy group, a trifluoromethyl group, and a picolinamide core structure
Preparation Methods
The synthesis of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide typically involves the following steps:
N-Methylation:
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents under specific reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to introduce different substituents onto the picolinamide core.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use. Research is ongoing to elucidate the detailed mechanism by which this compound exerts its effects .
Comparison with Similar Compounds
3-Cyclopropoxy-N-methyl-5-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N-methyl-6-(trifluoromethyl)picolinamide: This compound has a similar structure but with the trifluoromethyl group at a different position on the picolinamide core.
3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: This compound contains a benzoic acid core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H11F3N2O2 |
|---|---|
Molecular Weight |
260.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-N-methyl-5-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H11F3N2O2/c1-15-10(17)9-8(18-7-2-3-7)4-6(5-16-9)11(12,13)14/h4-5,7H,2-3H2,1H3,(H,15,17) |
InChI Key |
GIXBBIYXCPTQCC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)C(F)(F)F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


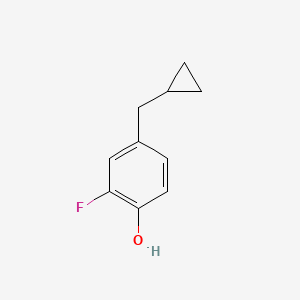
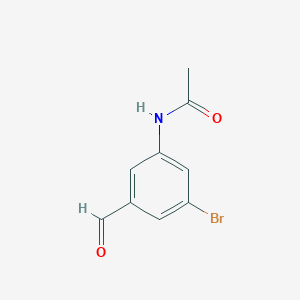

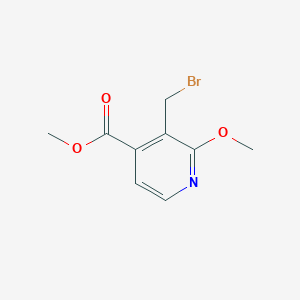
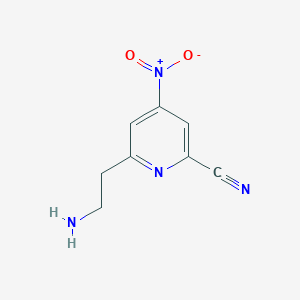
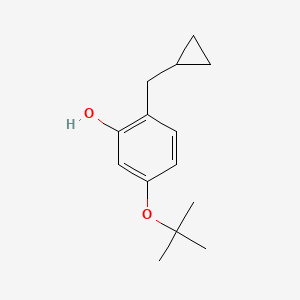
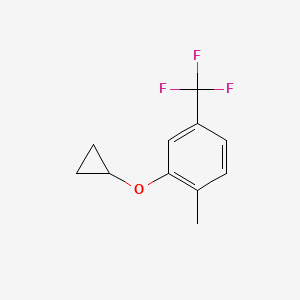
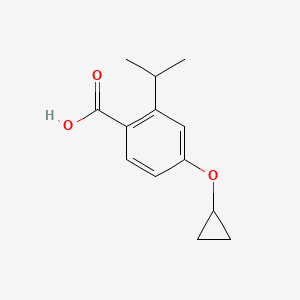
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)
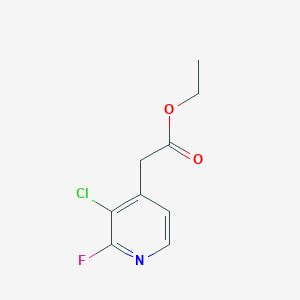


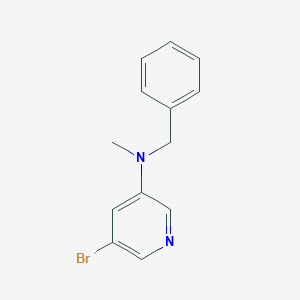
![[4-Fluoro-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14843837.png)
